TCO-PEG36-acid: A Comprehensive Technical Guide for Researchers
TCO-PEG36-acid: A Comprehensive Technical Guide for Researchers
For Immediate Release
San Diego, CA – November 27, 2025 – TCO-PEG36-acid is a high-purity, long-chain, monodisperse polyethylene glycol (PEG) reagent that is playing an increasingly pivotal role in the advancement of bioconjugation, drug delivery, and molecular imaging. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of TCO-PEG36-acid, including its chemical properties, detailed experimental protocols for its use, and a case study of its application in targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Introduction to TCO-PEG36-acid
TCO-PEG36-acid is a bifunctional linker molecule featuring a terminal trans-cyclooctene (TCO) group and a carboxylic acid (-COOH) group, separated by a 36-unit polyethylene glycol (PEG) spacer. The TCO moiety is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal "click chemistry." This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. The carboxylic acid group, on the other hand, can be readily conjugated to primary amines on biomolecules such as proteins, antibodies, and peptides through standard EDC/NHS amidation chemistry. The long, hydrophilic PEG36 spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.
Physicochemical Properties
A summary of the key physicochemical properties of TCO-PEG36-acid is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₈₄H₁₆₃NO₄₀ | [1] |
| Molecular Weight | 1827.2 g/mol | [1] |
| Purity | Typically ≥90% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
Core Applications
The unique bifunctional nature of TCO-PEG36-acid makes it a versatile tool for a wide range of applications in biomedical research and drug development.
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Bioconjugation and Antibody-Drug Conjugates (ADCs): TCO-PEG36-acid is extensively used to link antibodies or other targeting ligands to therapeutic payloads, imaging agents, or nanoparticles. The specificity and efficiency of the TCO-tetrazine ligation allow for the precise construction of complex bioconjugates.
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PROTAC Development: As a PEG-based linker, TCO-PEG36-acid can be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
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Live Cell Imaging and Diagnostics: The bioorthogonal nature of the TCO-tetrazine reaction makes it ideal for labeling and visualizing molecules in living cells and organisms with minimal perturbation of biological processes.
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Surface Modification: The carboxylic acid group can be used to anchor the PEG linker to amine-functionalized surfaces, such as nanoparticles or microarrays, while the TCO group remains available for subsequent conjugation.
Experimental Protocols
This section provides detailed methodologies for the two primary reaction types involving TCO-PEG36-acid.
Amide Bond Formation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of TCO-PEG36-acid to a primary amine-containing molecule, such as a protein or antibody.
Materials:
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TCO-PEG36-acid
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Amine-containing molecule (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0 for activation; PBS, pH 7.2-7.5 for conjugation)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
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Desalting column or dialysis cassette for purification
Procedure:
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Reagent Preparation:
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Equilibrate TCO-PEG36-acid, EDC, and NHS to room temperature before use.
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Prepare a stock solution of TCO-PEG36-acid in anhydrous DMF or DMSO (e.g., 10 mg/mL).
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Prepare fresh stock solutions of EDC and NHS in reaction buffer or anhydrous DMSO.
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Activation of TCO-PEG36-acid:
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In a microcentrifuge tube, dissolve TCO-PEG36-acid in the activation buffer.
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Add a molar excess of EDC and NHS to the TCO-PEG36-acid solution. A typical molar ratio is 1:2:4 (TCO-PEG36-acid:EDC:NHS).
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Incubate the reaction for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
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Conjugation to Amine-Containing Molecule:
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Adjust the pH of the activated TCO-PEG-NHS ester solution to 7.2-7.5 by adding PBS.
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Immediately add the amine-containing molecule to the activated linker solution. The molar ratio of the linker to the amine-containing molecule should be optimized for the specific application, but a 10-20 fold molar excess of the linker is a common starting point.
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Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
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Quenching and Purification:
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Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
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Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
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Diagram of EDC/NHS Amidation Workflow:
Caption: Workflow for EDC/NHS-mediated amidation of TCO-PEG36-acid.
TCO-Tetrazine Ligation
This protocol describes the "click chemistry" reaction between a TCO-functionalized molecule and a tetrazine-functionalized molecule.
Materials:
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TCO-functionalized molecule (prepared as in section 4.1)
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Tetrazine-functionalized molecule
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Reaction buffer (e.g., PBS, pH 6.0-9.0)
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Anhydrous DMSO or DMF (if needed to dissolve reactants)
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Purification system (e.g., size-exclusion chromatography)
Procedure:
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Reagent Preparation:
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Dissolve the TCO-functionalized and tetrazine-functionalized molecules in the reaction buffer to the desired concentrations. If solubility is an issue, prepare concentrated stock solutions in DMSO or DMF.
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Ligation Reaction:
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Combine the TCO- and tetrazine-functionalized molecules in the reaction buffer. A 1:1 to 1.5:1 molar ratio of TCO to tetrazine is a common starting point.
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Incubate the reaction for 30-60 minutes at room temperature. The reaction is often rapid, and the progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
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Purification:
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If necessary, purify the final conjugate from any unreacted starting materials using size-exclusion chromatography.
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Diagram of TCO-Tetrazine Ligation Workflow:
Caption: Workflow for TCO-tetrazine bioorthogonal ligation.
Case Study: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention. TCO-PEG36-acid can be utilized to create targeted drug delivery systems that specifically recognize and act on cancer cells overexpressing EGFR.
Experimental Design: EGFR-Targeted Nanoparticle
In a representative experimental setup, an anti-EGFR antibody (e.g., Cetuximab) is conjugated to TCO-PEG36-acid using the EDC/NHS chemistry described in section 4.1. This TCO-functionalized antibody is then reacted with a tetrazine-modified nanoparticle carrying a therapeutic payload (e.g., a cytotoxic drug or a photosensitizer for photothermal therapy).
Diagram of EGFR-Targeted Nanoparticle Synthesis:
Caption: Synthesis of an EGFR-targeted nanoparticle using TCO-PEG36-acid.
Mechanism of Action and the EGFR Signaling Pathway
Once administered, the anti-EGFR antibody on the nanoparticle surface binds to EGFR on cancer cells. This binding can trigger receptor-mediated endocytosis, leading to the internalization of the nanoparticle and the release of its therapeutic payload directly into the cancer cell. This targeted delivery enhances the therapeutic efficacy of the drug while minimizing off-target side effects.
The binding of the antibody to EGFR also blocks the downstream signaling pathways that promote cancer cell growth and survival. The primary EGFR signaling cascades include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Diagram of the EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the inhibitory action of a targeted nanoparticle.
Conclusion
TCO-PEG36-acid is a powerful and versatile chemical tool for researchers in the fields of bioconjugation, drug delivery, and diagnostics. Its unique combination of a highly reactive TCO group for bioorthogonal ligation and a versatile carboxylic acid handle, along with a long, hydrophilic PEG spacer, enables the precise and efficient construction of complex biomolecular architectures. The detailed protocols and case study provided in this guide are intended to facilitate the adoption and successful application of TCO-PEG36-acid in a wide range of research and development endeavors.
Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. All experimental procedures should be conducted in a safe and appropriate laboratory setting.
